molecular formula C6H9BrO B8124967 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B8124967
M. Wt: 177.04 g/mol
InChI Key: UDYPJTPDZBTEQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol can be achieved through several methods. One common approach involves the functionalization of bicyclo[1.1.1]pentane derivatives. This can be done through chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, NY cyclization of cyclobutyl aryl ketones, or intramolecular nucleophilic displacement on a substituted cyclobutane .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the generation of [1.1.1]propellane on demand, which can then be directly derivatized into various bicyclo[1.1.1]pentane species, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are often used.

    Reduction Reactions: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include methyl-substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-ol
  • 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
  • 3-(Methyl)bicyclo[1.1.1]pentan-1-ol

Uniqueness

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, hydroxy, and methyl analogs. This makes it particularly useful in substitution reactions where the bromine atom can be readily replaced by other nucleophiles .

Properties

IUPAC Name

3-(bromomethyl)bicyclo[1.1.1]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPJTPDZBTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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